![molecular formula C17H21ClN4O2 B4110214 N-(3-chloro-4-methylphenyl)-6-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4110214.png)
N-(3-chloro-4-methylphenyl)-6-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to the one , often involves multi-step chemical reactions. These reactions can include condensation processes, nucleophilic substitutions, and cyclization reactions to form the desired pyrimidine core. For example, novel pyrimidine derivatives have been synthesized and characterized using techniques like FTIR, NMR, and mass spectral analysis, showcasing the complexity and specificity required in synthesizing such molecules (Kambappa et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, including X-ray diffraction studies, reveals detailed insights into their crystalline structure, bond lengths, and angles, contributing to understanding their molecular geometry and electron distribution. This structural information is crucial for predicting the reactivity and interactions of these compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions can include nucleophilic substitution, addition reactions, and more, leading to a wide range of potential derivatives with varied chemical properties (Nie et al., 2020).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications and its behavior under different conditions (Wagner et al., 1993).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their chemical behavior and interactions. Understanding these properties is essential for designing reactions and predicting the outcome of chemical processes involving these compounds (Palanki et al., 2000).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-5-6-12(9-13(11)18)19-16(24)14-10-15(23)21-17(20-14)22-7-3-2-4-8-22/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,19,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXTLBEQUDZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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